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Compound of Interest

Compound Name: AG-041R

Cat. No.: B1588705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the organocatalytic

synthesis of AG-041R, a potent gastrin/cholecystokinin B (CCK-B) receptor antagonist. The

focus is on asymmetric organocatalytic methods that offer high enantioselectivity and yield.

Introduction to AG-041R and its Synthesis
AG-041R is a selective antagonist of the Gastrin/CCK-B receptor, making it a valuable tool in

studying the physiological roles of gastrin and a potential therapeutic agent.[1] The

development of efficient and stereoselective synthetic routes to AG-041R is of significant

interest. Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of

chiral molecules like AG-041R, avoiding the use of metal catalysts and often proceeding under

mild reaction conditions.[2] This document details two prominent organocatalytic approaches

for the synthesis of key intermediates of AG-041R.

Gastrin/CCK-B Receptor Signaling Pathway
AG-041R exerts its biological effect by antagonizing the Gastrin/CCK-B receptor. Gastrin, upon

binding to its G-protein coupled receptor (GPCR), the CCK-B receptor, initiates a signaling

cascade that leads to various cellular responses, including gastric acid secretion and cell

proliferation.[3][4] The pathway primarily involves the activation of Gq proteins, leading to the

activation of phospholipase C (PLC) and subsequent downstream signaling through protein
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kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[4] AG-041R blocks

this initial binding of gastrin, thereby inhibiting the downstream signaling.
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Caption: Gastrin/CCK-B receptor signaling pathway and the antagonistic action of AG-041R.

Organocatalytic Synthesis Method 1: Asymmetric
Mannich/Denitration Reaction
A highly enantioselective formal synthesis of AG-041R can be achieved through an

organocatalytic Mannich reaction of ethyl nitroacetate to isatin-derived N-Boc ketimines,

followed by a denitration step. This method provides access to the key 3-amino-2-oxindole core

with excellent stereocontrol.
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Caption: Workflow for the organocatalytic Mannich/denitration synthesis of an AG-041R
precursor.

Experimental Protocol: Organocatalytic Mannich
Reaction
This protocol is adapted from the work of Zhao, K., et al. (2015).

Reaction Setup: To a dried vial, add the isatin-derived N-Boc ketimine (0.1 mmol, 1.0 equiv)

and the organocatalyst (e.g., a quinine-derived thiourea, 0.02 mmol, 20 mol%).

Solvent and Reagent Addition: Dissolve the solids in toluene (1.0 mL). Add ethyl nitroacetate

(0.15 mmol, 1.5 equiv) to the solution.

Reaction Conditions: Stir the reaction mixture at -20 °C.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel (eluent:

petroleum ether/ethyl acetate) to afford the desired Mannich adduct.

Quantitative Data
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Entry
Substrate
(Isatin
Derivative)

Organocata
lyst

Yield (%)
Diastereom
eric Ratio
(dr)

Enantiomeri
c Excess
(ee, %)

1
N-Boc-isatin

ketimine

Quinine-

thiourea A
95 >99:1 98

2

5-Bromo-N-

Boc-isatin

ketimine

Quinine-

thiourea A
98 >99:1 99

3

5-Methoxy-N-

Boc-isatin

ketimine

Quinine-

thiourea A
92 >99:1 97

Data is representative and based on the findings of Zhao, K., et al. (2015).

Organocatalytic Synthesis Method 2:
Enantioselective Decarboxylative Addition
An alternative organocatalytic route to a key intermediate of AG-041R involves the

enantioselective decarboxylative addition of a malonic acid half thioester to a ketimine derived

from isatin. This reaction is efficiently catalyzed by N-heteroarenesulfonyl cinchona alkaloid

amides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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